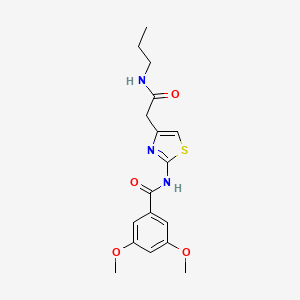![molecular formula C11H10F3NO4 B2516761 (2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid CAS No. 350-10-7](/img/structure/B2516761.png)
(2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid is a useful research compound. Its molecular formula is C11H10F3NO4 and its molecular weight is 277.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Renewable Building Blocks in Materials Science
Phloretic acid, closely related to the compound , demonstrates potential as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This application is significant for developing bio-based materials with desirable thermal and thermo-mechanical properties for a wide range of applications, offering a sustainable alternative to conventional phenolic compounds in materials science (Acerina Trejo-Machin et al., 2017).
Medicinal Chemistry and Probe Design
In medicinal chemistry, derivatives of hydroxyproline, including those with perfluoro-tert-butyl groups, have been synthesized for sensitive applications in 19F NMR. These amino acids show distinct conformational preferences, making them useful in designing probes for studies in medicinal chemistry (Caitlin M. Tressler & Neal J. Zondlo, 2014).
Polymer Modification for Medical Applications
Modifications of polyvinyl alcohol/acrylic acid hydrogels through condensation with various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, highlight its role in enhancing the properties of polymers for medical applications. These modifications have shown to increase the thermal stability and bioactivity of the polymers, making them suitable for various biomedical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).
Fluorinated Compounds in Organic Synthesis
The compound also finds application in the synthesis of fluorinated organic compounds, offering pathways to new types of fluoro-substituted α-amino, α-hydroxy, and α-mercapto acids. These compounds are of interest for the rational design and elucidation of secondary structures in peptide and depsipeptide modification (S. N. Osipov et al., 2004).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid involves the protection of the hydroxyl group on phenol, followed by the reaction of the protected phenol with a suitable amino acid derivative. The resulting intermediate is then deprotected to yield the final product.", "Starting Materials": [ "4-hydroxyphenol", "2,2,2-trifluoroacetic anhydride", "N,N-dimethylformamide", "N,N'-dicyclohexylcarbodiimide", "2-amino-3-(2,2,2-trifluoroacetyl)propanoic acid" ], "Reaction": [ "Step 1: Protection of 4-hydroxyphenol with tert-butyldimethylsilyl chloride in the presence of imidazole to yield the protected phenol intermediate.", "Step 2: Reaction of the protected phenol intermediate with 2-amino-3-(2,2,2-trifluoroacetyl)propanoic acid in the presence of N,N'-dicyclohexylcarbodiimide and N,N-dimethylformamide to yield the protected amino acid intermediate.", "Step 3: Deprotection of the protected amino acid intermediate with tetra-n-butylammonium fluoride in the presence of acetonitrile to yield the final product, (2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid." ] } | |
Número CAS |
350-10-7 |
Fórmula molecular |
C11H10F3NO4 |
Peso molecular |
277.20 g/mol |
Nombre IUPAC |
3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C11H10F3NO4/c12-11(13,14)10(19)15-8(9(17)18)5-6-1-3-7(16)4-2-6/h1-4,8,16H,5H2,(H,15,19)(H,17,18) |
Clave InChI |
MSIICIIOIIEGNY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(F)(F)F)O |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(F)(F)F)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



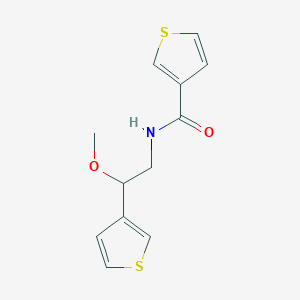
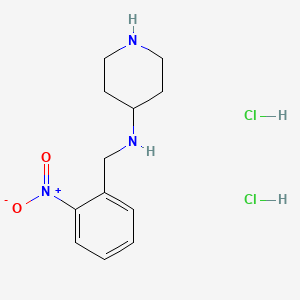

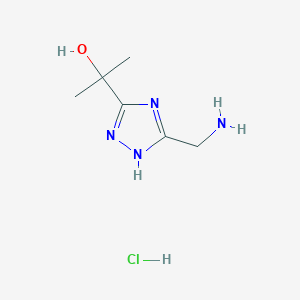
![2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2516685.png)
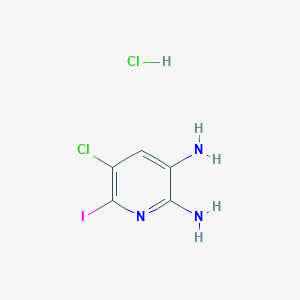
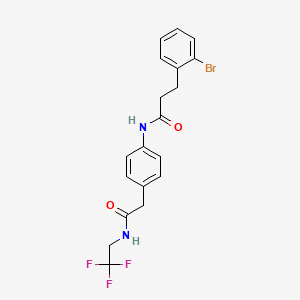


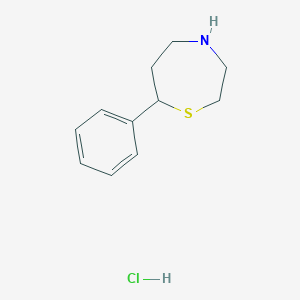
![3-Bromo-5-[(trifluoromethyl)sulphonyl]benzoic acid](/img/structure/B2516697.png)
